molecular formula C16H23N3O2S B4895791 4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B4895791
M. Wt: 321.4 g/mol
InChI Key: YDXFXUDTFPPFNZ-UHFFFAOYSA-N
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Description

4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a benzenesulfonamide core, an isobutyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the isobutyl group and the pyrazole moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
  • 4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE
  • 4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-4-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-13(2)9-14-5-7-16(8-6-14)22(20,21)19(4)12-15-10-17-18(3)11-15/h5-8,10-11,13H,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXFXUDTFPPFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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